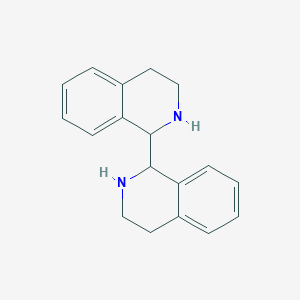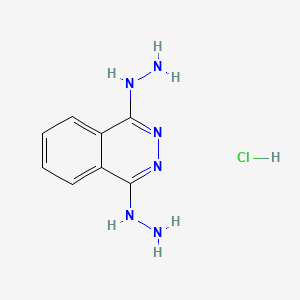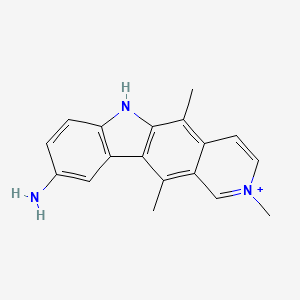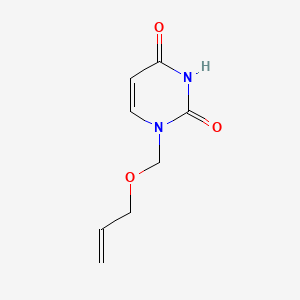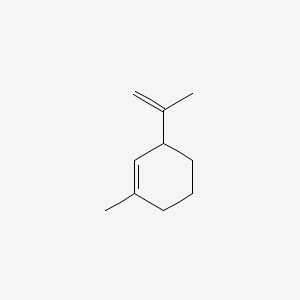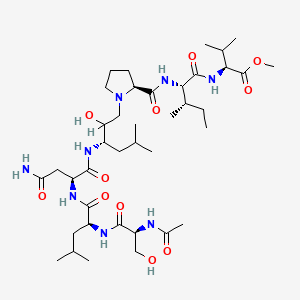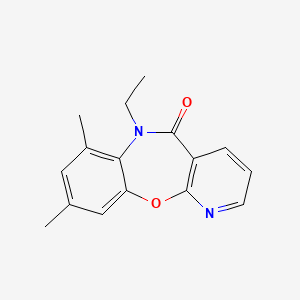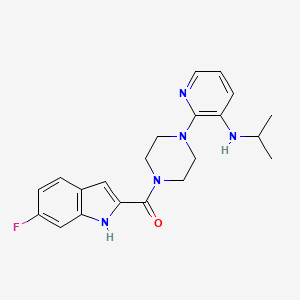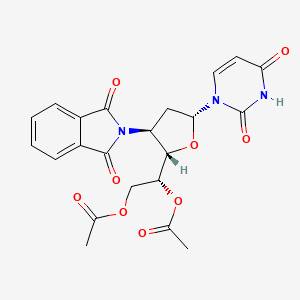
beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil: is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a uracil base linked to a modified ribose sugar
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using acetyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Phthalimido Group: The phthalimido group is introduced to the ribose sugar through a reaction with phthalic anhydride.
Glycosylation: The protected ribose sugar is then coupled with uracil to form the nucleoside analog.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar.
Reduction: Reduction reactions can be used to modify the uracil base or the ribose sugar.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the uracil base or ribose sugar.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine:
- Explored as a potential therapeutic agent for the treatment of viral infections or cancer.
- Studied for its pharmacokinetics and pharmacodynamics in biological systems.
Industry:
- Used in the development of new materials or chemical processes.
- Investigated for its potential use in biotechnology applications.
作用机制
The mechanism of action of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include:
DNA Polymerase: The compound can inhibit DNA polymerase, preventing the synthesis of new DNA strands.
RNA Polymerase: It can also inhibit RNA polymerase, affecting RNA synthesis.
Cell Cycle Arrest: The compound can induce cell cycle arrest, leading to the inhibition of cell proliferation.
相似化合物的比较
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another nucleoside analog with similar protective groups on the ribose sugar.
1,2,3,5-Tetraacetyl-beta-D-ribofuranose: A related compound with acetyl groups on the ribose sugar.
5-Deoxy-1,2,3-tri-O-acetyl-beta-D-ribose: A similar compound with deoxy modifications on the ribose sugar.
Uniqueness: Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil is unique due to the presence of both acetyl and phthalimido groups on the ribose sugar, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
133488-30-9 |
|---|---|
分子式 |
C22H21N3O9 |
分子量 |
471.4 g/mol |
IUPAC 名称 |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H21N3O9/c1-11(26)32-10-16(33-12(2)27)19-15(9-18(34-19)24-8-7-17(28)23-22(24)31)25-20(29)13-5-3-4-6-14(13)21(25)30/h3-8,15-16,18-19H,9-10H2,1-2H3,(H,23,28,31)/t15-,16+,18+,19-/m0/s1 |
InChI 键 |
HSIIKZKPMSXPQB-ISARSNTHSA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C1C(CC(O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




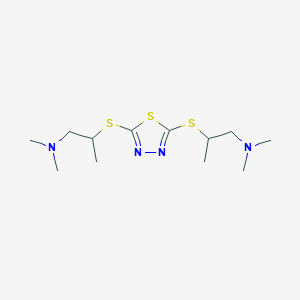
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
